molecular formula C12H19NO4 B15359951 Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B15359951
M. Wt: 241.28 g/mol
InChI Key: OILHCLUGALOJMJ-UHFFFAOYSA-N
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Description

Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic compound featuring a bicyclic framework with a 3.5 ring system. The structure includes a tert-butyl carbamate (Boc) protecting group, a ketone (9-oxo), and heteroatoms (oxygen at position 2 and nitrogen at position 6). This compound is utilized in organic synthesis and drug discovery, particularly as a building block for bioactive molecules due to its rigid, three-dimensional geometry and functional versatility .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

tert-butyl 5-oxo-2-oxa-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-5-4-9(14)12(6-13)7-16-8-12/h4-8H2,1-3H3

InChI Key

OILHCLUGALOJMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)COC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of a suitable precursor, such as a diol or diamine, followed by esterification with tert-butyl chloroformate. Reaction conditions often require the use of strong bases or acids to facilitate the cyclization and esterification steps.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups within the compound's structure.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its ability to interact with specific molecular targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may contribute to the design of new therapeutic agents targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared to other spirocyclic derivatives with variations in heteroatom positions, substituents, and functional groups (Table 1).

Table 1: Structural and Functional Comparison of Spirocyclic Analogues
Compound Name CAS No. Key Features Price (USD) Supplier/Reference
Tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate 1359704-84-9 9-oxo, 2-oxa, 6-aza, Boc-protected Data not listed BLD Pharm Ltd.
5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane - 8-oxo, 2-oxa, 5-aza, Boc-protected 458/100 mg AS98909
7-Boc-2-iodo-7-azaspiro[3.5]nonane - 7-aza, Boc-protected, iodo substituent 231/100 mg AS99883
2-Oxaspiro[3.5]nonane-7-carboxylic acid - 2-oxa, 7-carboxylic acid 152/100 mg AS56677
Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate 1630906-45-4 1,6-diaza, Boc-protected 542.67 (MW) Aladdin Scientific

Key Observations:

Position of Heteroatoms: The target compound has oxygen at position 2 and nitrogen at 4. In contrast, 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane positions nitrogen at 5 and oxygen at 2, with the ketone shifted to position 8 .

Functional Group Variations: The presence of a carboxylic acid group in 2-oxaspiro[3.5]nonane-7-carboxylic acid (AS56677) increases polarity, affecting solubility and reactivity compared to the Boc-protected target compound . Iodo-substituted analogues (e.g., 7-Boc-2-iodo-7-azaspiro[3.5]nonane) offer sites for cross-coupling reactions, a feature absent in the target compound .

Price and Availability: The target compound is notably less commercially available compared to analogues like 5-Boc-8-oxo-2-oxa-5-azaspiro[3.5]nonane, which is stocked at 458 USD/100 mg .

Stability and Reactivity

  • Boc Protection: The tert-butyl group in the target compound enhances stability against nucleophilic attack, a shared feature with other Boc-protected spirocycles .

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 9-oxo-2-oxa-6-azaspiro[3.5]nonane-6-carboxylate?

Answer:
The synthesis typically involves cyclization strategies and protecting group chemistry. For example:

  • Cyclocondensation : Reacting a keto-ester precursor with a bifunctional amine under acidic or basic conditions to form the spirocyclic core .
  • Protecting Group Strategies : The tert-butyl carbamate group is introduced via Boc protection of a secondary amine intermediate, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Post-Functionalization : Oxidation of a secondary alcohol or amine to the ketone moiety (e.g., using Jones reagent or Swern oxidation) may finalize the 9-oxo group .

Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-oxidation. Optimize temperature to prevent ring-opening side reactions.

Basic: How is the structural integrity of this spirocyclic compound confirmed in academic research?

Answer:
Characterization relies on:

  • X-ray Crystallography : Resolve the spirocyclic conformation using programs like SHELXL or ORTEP-III . For example, bond angles and torsion angles in the 2-oxa-6-azaspiro system can validate the fused ring geometry.
  • NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and carbonyl resonances (δ ~170-180 ppm in 13^{13}C NMR). NOESY experiments confirm spatial proximity of protons in the rigid spiro structure .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C12_{12}H19_{19}NO4_4, expected [M+H]+^+ = 242.139) .

Advanced: How can researchers optimize substitution reactions at the 6-aza position while preserving the spirocyclic framework?

Answer:
Substitution requires careful control to avoid ring strain:

  • Nucleophilic Attack : Use mild bases (e.g., K2_2CO3_3) in polar aprotic solvents (DMF, DMSO) to deprotonate the amine without destabilizing the spiro system .
  • Catalytic Methods : Palladium-mediated cross-coupling (e.g., Buchwald-Hartwig amination) can introduce aryl groups, as demonstrated in analogous spiro compounds .
  • Protection/Deprotection : Temporarily protect the 9-oxo group (e.g., as a ketal) during substitution to prevent unwanted side reactions .

Data Contradiction Note : Conflicting yields (40-85%) in literature may arise from solvent purity or trace moisture. Replicate under inert atmosphere and validate via 19^{19}F NMR (if fluorinated reagents are used).

Advanced: What computational methods are recommended to analyze the conformational stability of the spirocyclic ring?

Answer:

  • Density Functional Theory (DFT) : Calculate energy minima for ring conformers using B3LYP/6-31G(d) basis sets. Compare with X-ray data to validate computational models .
  • Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., in DMSO or water) to predict ring-opening tendencies under physiological conditions .
  • Torsional Angle Analysis : Identify steric clashes between the 2-oxa oxygen and adjacent substituents using software like Mercury .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders in unventilated spaces .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .
  • Storage : Store at 2-8°C in airtight containers under nitrogen to prevent hydrolysis of the tert-butyl carbamate group .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for this compound?

Answer:

  • Batch Variability : Impurities (e.g., residual solvents) may alter NMR shifts. Reproduce synthesis using ultra-pure reagents and characterize via 2D NMR (HSQC, HMBC) .
  • Crystallographic vs. Solution Data : X-ray structures may show different conformations vs. solution-state NMR due to crystal packing forces. Compare with variable-temperature NMR to assess dynamic behavior .

Advanced: What strategies mitigate decomposition of the 9-oxo group during long-term storage?

Answer:

  • Lyophilization : Freeze-dry the compound to remove moisture, which can catalyze keto-enol tautomerization .
  • Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidation. Monitor via HPLC-UV at 254 nm for degradation products .

Basic: What are the key applications of this compound in medicinal chemistry research?

Answer:

  • Protease Inhibition : The spirocyclic framework mimics transition states in serine protease active sites. Test against thrombin or trypsin-like enzymes .
  • Bioisosteric Replacement : Substitute the 2-oxa group with sulfone or amine to modulate pharmacokinetic properties .

Advanced: How can regioselectivity challenges in functionalizing the azaspiro ring be addressed?

Answer:

  • Directing Groups : Install a temporary ortho-directing group (e.g., pyridine) to guide electrophilic substitution .
  • Metal Coordination : Use transition metals (e.g., Ru or Ir) to selectively activate C-H bonds at the 3-position .
  • Control Experiments : Compare reaction outcomes with regioisomeric analogs (e.g., tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate) to identify selectivity drivers .

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